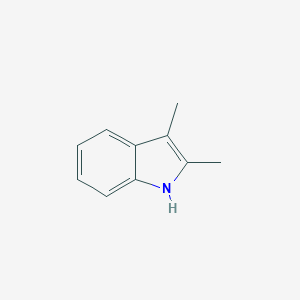

2,3-Dimethylindole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 24936. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Indoles - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,3-dimethyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N/c1-7-8(2)11-10-6-4-3-5-9(7)10/h3-6,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYFVEIDRTLBMHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC2=CC=CC=C12)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6059027 | |

| Record name | 1H-Indole, 2,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6059027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystalline solid; [Alfa Aesar MSDS] | |

| Record name | 2,3-Dimethylindole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9925 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00179 [mmHg] | |

| Record name | 2,3-Dimethylindole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9925 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

91-55-4 | |

| Record name | 2,3-Dimethylindole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91-55-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dimethylindole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000091554 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dimethylindole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24936 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Indole, 2,3-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Indole, 2,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6059027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dimethyl-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.888 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-DIMETHYLINDOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TFW7O9HWZK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and History of 2,3-Dimethylindole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, and synthesis of 2,3-dimethylindole, a significant heterocyclic compound. The document details the seminal Fischer indole (B1671886) synthesis, alternative synthetic methodologies, and relevant physicochemical and spectral data. Experimental protocols and a visualization of the core synthetic pathway are included to support research and development activities.

Discovery and Historical Context

The discovery of this compound is intrinsically linked to the development of one of the most famous name reactions in organic chemistry: the Fischer indole synthesis. This reaction was discovered in 1883 by the German chemist Emil Fischer, who, along with his colleague Friedrich Jourdan, found that treating phenylhydrazones of aldehydes and ketones with acid catalysts produced indoles.[1][2][3] The first synthesis of this compound was achieved through this very method, by reacting phenylhydrazine (B124118) with methyl ethyl ketone (butan-2-one) under acidic conditions.[4]

The Fischer indole synthesis proved to be a versatile and widely applicable method for the preparation of a vast array of substituted indoles, which are core structural motifs in many natural products, pharmaceuticals, and functional materials.[5] Historically, the reaction was often carried out under harsh conditions with strong acids like sulfuric acid or zinc chloride.[6][7] Over the past century, numerous modifications and improvements have been developed to afford milder reaction conditions and broader substrate scope.

Physicochemical and Spectral Data

This compound is a white to beige crystalline solid with a characteristic indole-like odor.[2][6] It is sparingly soluble in water but soluble in many organic solvents.[6] A summary of its key physicochemical and spectral properties is presented below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₁N | [2] |

| Molar Mass | 145.20 g/mol | [2] |

| Melting Point | 105-107 °C | [8] |

| Boiling Point | 285 °C | [8] |

| Density | 1.0641 g/cm³ (estimate) | [1] |

| Appearance | White to beige crystalline solid | [2][6] |

| Solubility | Sparingly soluble in water; soluble in ethanol (B145695), ether, and concentrated hydrochloric acid. | [1][6] |

Table 2: Spectral Data for this compound

| Data Type | Key Signals/Values | Reference(s) |

| ¹H NMR (CDCl₃) | δ (ppm): 7.6-7.1 (m, 4H, Ar-H), 2.3 (s, 3H, CH₃), 2.2 (s, 3H, CH₃) | [9] |

| ¹³C NMR | δ (ppm): 135.1, 130.4, 129.5, 127.6, 122.8, 119.3, 11.6, 8.1 | [4][9] |

| Mass Spectrum (FAB) | m/z: 144.2 (M⁺) | [4] |

Synthesis of this compound

While the Fischer indole synthesis remains the classical and most common method, other synthetic routes have been developed. This section details the experimental protocols for two key methods.

This method involves the acid-catalyzed cyclization of the phenylhydrazone formed from phenylhydrazine and butan-2-one. Various acid catalysts can be employed, with modern variations offering high yields under relatively mild conditions.

Experimental Protocol:

-

Materials:

-

Phenylhydrazine

-

Butan-2-one (Methyl Ethyl Ketone)

-

Acid Catalyst (e.g., Boron trifluoride etherate, polyphosphoric acid, zinc chloride)

-

Solvent (e.g., Ethanol, Acetic Acid)

-

Crushed Ice

-

Hexane (B92381) (for recrystallization)

-

Sodium Bicarbonate Solution (saturated)

-

Brine (saturated sodium chloride solution)

-

Anhydrous Sodium Sulfate or Magnesium Sulfate

-

Organic solvent for extraction (e.g., Ethyl Acetate, Diethyl Ether)

-

-

Procedure:

-

Hydrazone Formation: To a solution of butan-2-one (1.0-1.2 equivalents) in a suitable solvent such as dry ethanol, slowly add phenylhydrazine (1.0 equivalent). A catalytic amount of concentrated hydrochloric acid can be added. Reflux the mixture for approximately 3 hours.[4]

-

Solvent Removal: After reflux, remove the ethanol by distillation to obtain the crude butanone phenylhydrazone as a dark residue.[4]

-

Cyclization: To the residue, add acetic acid and the chosen acid catalyst (e.g., boron trifluoride etherate). Reflux the reaction mixture for about 2 hours.[4]

-

Work-up: Cool the reaction mixture to room temperature and pour it over crushed ice. Allow the mixture to stand in a refrigerator for several hours to facilitate precipitation.[4]

-

Isolation and Purification: Filter the precipitated solid, wash it with water, and dry it over calcium chloride. The crude product can be further purified by recrystallization from a solvent such as hexane to yield this compound as light brownish fluffy flakes.[4]

-

Table 3: Reported Yields for the Fischer Indole Synthesis of this compound

| Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference(s) |

| Boron Trifluoride Etherate | Acetic Acid | Reflux | 92 | [4] |

| Not Specified (Microwave) | Water | 300 | 64 | [5] |

A notable alternative to the Fischer indole synthesis involves the cyclization of N-butenylaniline using polyphosphoric acid. This method is described as being inexpensive and capable of producing good yields.[7]

Experimental Protocol:

-

Materials:

-

N-Butenylaniline

-

Polyphosphoric Acid

-

Aqueous Alkali (e.g., Sodium Hydroxide solution)

-

Ether (for extraction)

-

-

Procedure:

-

Reaction Setup: Admix N-butenylaniline and polyphosphoric acid in a reaction vessel. The ratio of the two reactants is not critical and can be varied.[7]

-

Heating: Heat the resulting mixture, preferably at reflux temperature (approximately 100-300 °C).[7]

-

Hydrolysis and Extraction: After cooling, hydrolyze the reaction mixture with an aqueous alkali solution. Extract the product with ether.[7]

-

Distillation: Distill the extracted material to yield crystalline this compound.[7]

-

Reaction Mechanism and Experimental Workflow

The mechanism of the Fischer indole synthesis is a classic example of a pericyclic reaction followed by cyclization and aromatization. Understanding this mechanism is crucial for optimizing reaction conditions and predicting outcomes for different substrates.

Caption: The reaction mechanism of the Fischer indole synthesis of this compound.

Biological Significance and Applications

While a specific signaling pathway directly modulated by this compound is not extensively documented, the indole scaffold is a well-established "privileged structure" in medicinal chemistry.[10] Indole derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[6] this compound itself serves as a crucial precursor and building block for the synthesis of more complex, biologically active molecules.[8][11] For instance, it is a reactant in the preparation of potent opioid receptor agonists, prodrugs of cyclin-dependent kinase (CDK) inhibitors, and dopamine (B1211576) D2/D4 receptor antagonists.[8] Its utility in the synthesis of these and other pharmacologically relevant compounds underscores its importance in drug discovery and development.

References

- 1. This compound [chembk.com]

- 2. This compound | C10H11N | CID 7053 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. US2765320A - Preparation of 2, 3-dimethylindole - Google Patents [patents.google.com]

- 8. This compound = 97 91-55-4 [sigmaaldrich.com]

- 9. researchgate.net [researchgate.net]

- 10. Wholesale this compound CAS:91-55-4 Manufacturers and Suppliers | XINDAO [xindaobiotech.com]

- 11. scbt.com [scbt.com]

An In-depth Technical Guide to 2,3-Dimethylindole: Properties, Synthesis, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 2,3-Dimethylindole. It details experimental protocols for its synthesis and analysis and explores its interactions with key biological signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, offering detailed data and methodologies to support further investigation and application of this compound.

Physical and Chemical Properties

This compound, also known as skatole, is a bicyclic aromatic organic compound. At room temperature, it exists as a white to light yellow crystalline solid.[1] It is a derivative of indole (B1671886) with two methyl groups attached to the pyrrole (B145914) ring at positions 2 and 3.

Tabulated Physical and Chemical Data

A summary of the key physical and chemical properties of this compound is presented in Table 1 for easy reference and comparison.

| Property | Value | References |

| Molecular Formula | C₁₀H₁₁N | [2][3] |

| Molecular Weight | 145.20 g/mol | [3] |

| Appearance | White to light yellow crystalline powder | [1] |

| Melting Point | 105-107 °C | [3][4] |

| Boiling Point | 285 °C | [3][4] |

| Density | 1.064 g/cm³ (estimate) | [5] |

| Solubility | Sparingly soluble in water; soluble in ethanol, ether, and other organic solvents. | [6] |

| Vapor Pressure | 0.434 mmHg at 25 °C | |

| Flash Point | 285 °C / 750 mmHg | [5] |

| pKa | 17.87 ± 0.30 (Predicted) |

Spectroscopic Data

The structural characterization of this compound is well-documented through various spectroscopic techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides characteristic signals for the aromatic and methyl protons.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum shows distinct peaks for the ten carbon atoms in the molecule.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum displays characteristic absorption bands corresponding to the N-H stretching, C-H stretching of the aromatic and methyl groups, and C=C stretching of the aromatic rings.

-

MS (Mass Spectrometry): The mass spectrum typically shows a prominent molecular ion peak corresponding to the molecular weight of the compound.

Experimental Protocols

Synthesis of this compound via Fischer Indole Synthesis

The Fischer indole synthesis is a classic and versatile method for preparing indoles.[5][7] This protocol outlines the synthesis of this compound from phenylhydrazine (B124118) and butan-2-one.

Materials:

-

Phenylhydrazine

-

Butan-2-one

-

Ethanol (absolute)

-

Concentrated Sulfuric Acid (or other acid catalyst like polyphosphoric acid)

-

Sodium hydroxide (B78521) solution (for neutralization)

-

Dichloromethane (B109758) (for extraction)

-

Anhydrous sodium sulfate (B86663) (for drying)

Procedure:

-

Hydrazone Formation: In a round-bottom flask, dissolve phenylhydrazine (1.0 equivalent) in ethanol. Slowly add butan-2-one (1.0-1.2 equivalents) to the solution while stirring. A catalytic amount of a weak acid (e.g., a drop of acetic acid) can be added to facilitate the reaction. Stir the mixture at room temperature for 1-2 hours or until the reaction is complete (monitored by TLC). The phenylhydrazone may precipitate out of the solution.

-

Indolization: To the flask containing the phenylhydrazone, slowly and carefully add a strong acid catalyst, such as concentrated sulfuric acid or polyphosphoric acid, while cooling the flask in an ice bath. The amount of acid will depend on the specific protocol but is typically in excess.

-

Reaction: Heat the reaction mixture to reflux with stirring. The reaction progress should be monitored by Thin-Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture onto crushed ice. Neutralize the acidic solution by the slow addition of a saturated sodium hydroxide solution until the pH is basic.

-

Extraction: Extract the aqueous mixture with an organic solvent such as dichloromethane or ethyl acetate (B1210297) (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter to remove the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane) or by column chromatography on silica (B1680970) gel.

Caption: Workflow for the Fischer Indole Synthesis of this compound.

Analytical Characterization Protocols

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube.[8][9] Ensure the sample is fully dissolved and the solution is free of any particulate matter.

-

¹H NMR Parameters: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a spectral width of 10-12 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

¹³C NMR Parameters: Acquire the spectrum on the same instrument. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a higher sample concentration (20-50 mg) and a greater number of scans are typically required. A wider spectral width (e.g., 200-220 ppm) and a relaxation delay of 2-5 seconds are common.

3.2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (KBr Pellet): Grind 1-2 mg of the solid sample with 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[10] Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

3.2.3. Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.[11]

-

GC Parameters: Use a suitable capillary column (e.g., a nonpolar or medium-polarity column). A typical temperature program would involve an initial temperature of 50-100 °C, followed by a ramp to a final temperature of 250-280 °C.

-

MS Parameters: Acquire mass spectra in the electron ionization (EI) mode over a mass range of m/z 40-400.

Caption: General analytical workflow for the characterization of this compound.

Biological Activity and Signaling Pathways

Indole derivatives are a significant class of compounds in drug discovery, known to exhibit a wide range of biological activities, including anticancer properties. While the specific signaling pathways directly modulated by this compound are still under active investigation, research on related indole compounds provides valuable insights into its potential mechanisms of action.

Interaction with the Aryl Hydrocarbon Receptor (AhR)

Recent studies have identified this compound as an antagonist of the human Aryl Hydrocarbon Receptor (AhR).[2] The AhR is a ligand-activated transcription factor involved in the regulation of genes responsible for xenobiotic metabolism, cell cycle control, and immune responses.[2] As an antagonist, this compound can inhibit the activity of the AhR, which may have implications for its use in modulating cellular processes governed by this receptor.

Potential Modulation of the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a common feature in many cancers. Several indole derivatives, such as indole-3-carbinol (B1674136) (I3C) and its dimer 3,3'-diindolylmethane (B526164) (DIM), have been shown to inhibit the PI3K/Akt/mTOR pathway.[12] Although direct evidence for this compound is still emerging, its structural similarity to other bioactive indoles suggests it may also exert its biological effects, at least in part, through the modulation of this critical pathway.

Caption: Potential signaling pathways modulated by indole derivatives like this compound.

Safety and Handling

This compound is harmful if swallowed or in contact with skin and may cause skin, eye, and respiratory tract irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a versatile indole derivative with well-defined physical and chemical properties. Its synthesis is readily achievable through established methods like the Fischer indole synthesis. The emerging evidence of its biological activity, particularly its antagonism of the Aryl Hydrocarbon Receptor and the potential for modulating the PI3K/Akt/mTOR pathway, highlights its promise as a lead compound for further investigation in drug discovery and development. This guide provides a solid foundation of technical information to facilitate and inspire future research into the applications of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Methylindoles and Methoxyindoles are Agonists and Antagonists of Human Aryl Hydrocarbon Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sample preparation GC-MS [scioninstruments.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. sample preparation — NMR Spectroscopy [chemie.hu-berlin.de]

- 9. sample preparation — NMR Spectroscopy [chemie.hu-berlin.de]

- 10. eng.uc.edu [eng.uc.edu]

- 11. uoguelph.ca [uoguelph.ca]

- 12. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,3-Dimethylindole (CAS Number: 91-55-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dimethylindole, a heterocyclic aromatic organic compound, is a significant scaffold in medicinal chemistry and a versatile precursor in various synthetic pathways. Its indole (B1671886) core is a privileged structure found in numerous biologically active natural products and pharmaceutical agents. This technical guide provides a comprehensive overview of the physicochemical properties, spectroscopic data, synthesis, and biological significance of this compound, tailored for professionals in research and drug development.

Physicochemical Properties

This compound is a white to light yellow crystalline solid at room temperature.[1] It is sparingly soluble in water but exhibits good solubility in organic solvents such as ethanol (B145695) and ether.[2]

| Property | Value | Reference |

| CAS Number | 91-55-4 | [3][4] |

| Molecular Formula | C₁₀H₁₁N | [3] |

| Molecular Weight | 145.20 g/mol | [3] |

| Melting Point | 105-107 °C | [3] |

| Boiling Point | 285 °C | [3][5] |

| Appearance | White to light yellow crystalline solid/powder | [1] |

| Solubility | Sparingly soluble in water; Soluble in ethanol, ether | [2] |

| Vapor Pressure | 0.00179 mmHg | [6] |

| XLogP3-AA | 2.8 | [6] |

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound typically shows signals corresponding to the aromatic protons on the benzene (B151609) ring, the N-H proton of the indole ring, and the two methyl groups.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information on the carbon framework of the molecule, with distinct peaks for the aromatic carbons and the two methyl carbons.

A representative ¹³C NMR spectrum of this compound is available in various databases.[7]

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands. Key peaks include N-H stretching vibrations, C-H stretching from the aromatic and methyl groups, and C=C stretching from the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular weight of this compound. The electron ionization mass spectrum typically shows a prominent molecular ion peak (M⁺) at m/z 145.[6]

Synthesis of this compound

The most common and historically significant method for synthesizing this compound is the Fischer indole synthesis.[8][9]

Fischer Indole Synthesis: Mechanism

The Fischer indole synthesis involves the acid-catalyzed reaction of a phenylhydrazine (B124118) with an aldehyde or a ketone, in this case, butan-2-one.[8][9] The reaction proceeds through the formation of a phenylhydrazone, which then undergoes a[4][4]-sigmatropic rearrangement to form an imine. Subsequent cyclization and elimination of ammonia (B1221849) yield the indole ring.[9]

Experimental Protocol: Fischer Indole Synthesis of this compound

This protocol outlines a general procedure for the synthesis of this compound from phenylhydrazine and butan-2-one.

Materials:

-

Phenylhydrazine

-

Butan-2-one (Methyl ethyl ketone)

-

Acid catalyst (e.g., polyphosphoric acid, zinc chloride, or boron trifluoride etherate)

-

Solvent (e.g., ethanol, acetic acid)

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated sodium chloride solution)

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

-

Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve phenylhydrazine (1.0 equivalent) and butan-2-one (1.0-1.2 equivalents) in the chosen solvent.

-

Catalyst Addition: Carefully add the acid catalyst to the reaction mixture.

-

Reaction: Heat the mixture to reflux and monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Neutralize the acid with a saturated solution of sodium bicarbonate. Extract the product into an organic solvent such as ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Biological Activities and Applications

The indole nucleus is a common feature in many biologically active compounds, and this compound is no exception. It serves as a valuable building block for the synthesis of various pharmaceutical agents.[10][11][12][13]

Precursor in Drug Synthesis: this compound is a precursor in the synthesis of:

-

Potent opioid receptor agonists: These compounds are crucial in pain management.[3]

-

Dopamine D2/D4 receptor antagonists: These have potential applications in the treatment of neurological and psychiatric disorders.[3]

-

Prodrugs of the cyclin-dependent kinase (CDK) inhibitor Alsterpaullone: CDKs are important targets in cancer therapy.[3]

Other Applications:

-

Agrochemicals and Dyes: It is used as an intermediate in the production of various agrochemicals and dyes.[2]

-

Photorefractive Materials: Derivatives of this compound have been investigated for their potential use in photorefractive materials.[3]

Safety and Handling

This compound is harmful if swallowed or in contact with skin.[6] It may cause skin and eye irritation.[6] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[3] It should be stored in a cool, dry, and well-ventilated area away from strong oxidizing agents and strong acids.[1]

GHS Hazard Statements:

-

H302: Harmful if swallowed[6]

-

H312: Harmful in contact with skin[6]

-

H315: Causes skin irritation[6]

-

H319: Causes serious eye irritation[6]

This technical guide provides a foundational understanding of this compound for researchers and professionals in drug development. Further investigation into its derivatives and their biological activities continues to be an active area of research.

References

- 1. fishersci.com [fishersci.com]

- 2. Page loading... [guidechem.com]

- 3. 2,3-二甲基吲哚 ≥97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound | 91-55-4 [chemicalbook.com]

- 5. This compound CAS#: 91-55-4 [m.chemicalbook.com]

- 6. This compound | C10H11N | CID 7053 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. spectrabase.com [spectrabase.com]

- 8. benchchem.com [benchchem.com]

- 9. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Recent Progress in Biological Activities of Indole and Indole Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. digital.car.chula.ac.th [digital.car.chula.ac.th]

Spectroscopic Profile of 2,3-Dimethylindole: A Technical Guide

This guide provides a comprehensive overview of the key spectroscopic data for 2,3-Dimethylindole, a significant indole (B1671886) derivative utilized in the synthesis of various biologically active compounds, including amino acids and plant hormones. The following sections present in-depth Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the methodologies for their acquisition, tailored for researchers, scientists, and professionals in drug development.

Spectroscopic Data Summary

The empirical formula for this compound is C₁₀H₁₁N, with a molecular weight of 145.20 g/mol . The following tables summarize the critical spectroscopic data obtained from experimental analyses.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 10.61 | s | 1H | N-H |

| 7.35 | d | 1H | Ar-H |

| 7.22 | d | 1H | Ar-H |

| 6.99-7.00 | m | 2H | Ar-H |

| 2.31 | s | 3H | C2-CH₃ |

| 2.16 | s | 3H | C3-CH₃ |

Solvent: CDCl₃, Frequency: 500 MHz[1]

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 159.5 | C=C |

| 146.4 | C=C |

| 135.32 | C (Aromatic) |

| 132.8 | C (Aromatic) |

| 130.82 | C (Aromatic) |

| 129.56 | C (Aromatic) |

| 127.6 | C (Aromatic) |

| 122.8 | C (Aromatic) |

| 121.02 | C (Aromatic) |

| 119.3 | C (Aromatic) |

| 118.08 | C (Aromatic) |

| 110.20 | C (Aromatic) |

| 107.20 | C (Aromatic) |

| 25.3 | -CH₃ |

| 11.63 | -CH₃ |

| 8.60 | -CH₃ |

Solvent: CDCl₃, Frequency: 125 MHz[1][2]

Table 3: Infrared (IR) Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Strong | N-H Stretch |

| ~3050 | Medium | Aromatic C-H Stretch |

| 2900-2880 | Medium | Aliphatic C-H Stretch |

Technique: KBr Wafer[3]

Table 4: Mass Spectrometry (MS) Data for this compound

| m/z | Relative Intensity (%) |

| 145.0 | 93.7 |

| 144.0 | 100.0 |

| 143.0 | 12.1 |

| 130.0 | 42.9 |

| 115.0 | 7.1 |

| 103.0 | 6.4 |

| 77.0 | 11.8 |

Technique: Electron Ionization (EI)[4]

Experimental Protocols

The spectroscopic data presented were acquired using standard analytical techniques. The following provides a generalized description of the methodologies employed.

Synthesis of this compound: The compound was synthesized via the Fischer indolization of 2-butanone (B6335102) and phenylhydrazine (B124118) in ethanol, utilizing boron trifluoride etherate as a catalyst. The crude product was purified by recrystallization from hexane.[1]

NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a BrukerBio Spin AG spectrometer operating at a frequency of 500 MHz for proton NMR and 125 MHz for carbon NMR.[1][2] Deuterated chloroform (B151607) (CDCl₃) was used as the solvent. Another instrument mentioned for ¹H NMR is a Varian A-60D.[3]

Infrared Spectroscopy: IR spectra were obtained using a Jasco model 5300 FT-IR spectrometer.[1] The sample was prepared as a KBr wafer.[3] Vapor phase IR spectra have also been recorded using a DIGILAB FTS-14 instrument.[3]

Mass Spectrometry: Mass spectra were recorded on a Jeol SX 102/DA-6000 mass spectrometer using Electron Ionization (EI).[1] Another cited instrument for GC-MS analysis is the MX-1303.[3]

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized chemical compound like this compound.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2,3-Dimethylindole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2,3-dimethylindole. The document details the chemical shifts, multiplicities, and coupling constants, supported by tabulated data and a clear structural representation. Furthermore, a standardized experimental protocol for the acquisition of NMR data for small organic molecules like this compound is outlined.

Chemical Structure and Atom Numbering

The structural formula of this compound with the conventional numbering system used for NMR peak assignment is presented below. This numbering is crucial for correlating the spectral data to the specific atomic positions within the molecule.

Mass Spectrometry Analysis of 2,3-Dimethylindole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mass spectrometry analysis of 2,3-Dimethylindole. It covers detailed experimental protocols, data presentation, and the fundamental principles of its fragmentation behavior under electron ionization. This document is intended to serve as a valuable resource for researchers and professionals in the fields of analytical chemistry, pharmacology, and drug development.

Introduction to the Mass Spectrometry of this compound

This compound is a heterocyclic aromatic compound of significant interest in medicinal chemistry and drug discovery due to its presence in various biologically active molecules. Mass spectrometry is a pivotal analytical technique for the identification and structural elucidation of such compounds. When subjected to mass spectrometric analysis, particularly with gas chromatography-mass spectrometry (GC-MS), this compound provides a distinct mass spectrum characterized by its molecular ion and a series of fragment ions. Understanding this fragmentation pattern is crucial for its unambiguous identification in complex matrices. This guide will focus on the prevalent technique of Electron Ionization (EI) mass spectrometry for the analysis of this compound.

Experimental Protocol: Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS) of this compound

This section outlines a detailed protocol for the analysis of solid this compound using GC-EI-MS.

2.1. Sample Preparation

-

Standard Solution Preparation: Accurately weigh approximately 10 mg of this compound standard. Dissolve the standard in a suitable volatile organic solvent, such as methanol (B129727) or dichloromethane, to prepare a stock solution of 1 mg/mL.

-

Working Solution: From the stock solution, prepare a working solution with a concentration of approximately 10 µg/mL by serial dilution with the same solvent.

-

Sample Matrix: For the analysis of this compound in a complex matrix, an appropriate extraction method, such as liquid-liquid extraction or solid-phase extraction, should be employed to isolate the analyte and minimize matrix interference.

-

Final Sample: Transfer the final sample solution into a 2 mL autosampler vial for GC-MS analysis.

2.2. GC-MS Instrumentation and Conditions

The following parameters are recommended for the GC-MS analysis of this compound:

| Parameter | Condition |

| Gas Chromatograph | Agilent 7890B GC System (or equivalent) |

| Mass Spectrometer | Agilent 5977A MSD (or equivalent) |

| GC Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |

| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |

| Injector Temperature | 250 °C |

| Injection Volume | 1 µL |

| Injection Mode | Splitless |

| Oven Temperature Program | Initial temperature of 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min |

| Transfer Line Temperature | 280 °C |

| Ion Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Ionization Mode | Electron Ionization (EI) |

| Electron Energy | 70 eV |

| Mass Range | m/z 40-400 |

| Solvent Delay | 3 minutes |

Data Presentation: Electron Ionization Mass Spectrum of this compound

The electron ionization mass spectrum of this compound is characterized by a prominent molecular ion peak and several key fragment ions. The quantitative data for the major ions are summarized in the table below.

| m/z | Relative Intensity (%) | Proposed Ion |

| 145 | 89.40 | [M]•+ (Molecular Ion) |

| 144 | 99.99 | [M-H]+ |

| 130 | 34.30 | [M-CH3]+ |

| 115 | 7.10 | [M-2H-CH3]+ |

| 77 | 11.10 | [C6H5]+ |

Fragmentation Pathway of this compound

The fragmentation of this compound under electron ionization (70 eV) follows a characteristic pattern for substituted indoles. The key fragmentation steps are outlined below:

Solubility of 2,3-Dimethylindole in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,3-Dimethylindole in various organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this guide focuses on summarizing qualitative solubility information and presenting a detailed experimental protocol for determining solubility. This document is intended to be a valuable resource for laboratory work involving this compound, aiding in solvent selection for synthesis, purification, and formulation.

Core Concepts in Solubility

The solubility of a solid compound like this compound in a liquid solvent is its ability to form a homogeneous solution. This property is governed by the principle of "like dissolves like," where substances with similar polarities tend to be miscible. The molecular structure of this compound, featuring a non-polar aromatic indole (B1671886) ring system with two methyl groups, suggests a higher affinity for non-polar and moderately polar organic solvents over highly polar solvents like water.

Qualitative Solubility Profile of this compound

Based on available literature, the solubility of this compound in various organic solvents can be qualitatively summarized. It is generally reported to be soluble in many common organic solvents while exhibiting limited solubility in water.[1][2][3][4] Non-polar solvents are often preferred due to the hydrophobic nature of the compound.[1]

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Family | Solvent | Qualitative Solubility |

| Alcohols | Ethanol | Soluble[2][3] |

| Methanol | Soluble | |

| Ethers | Diethyl Ether | Soluble[2][3] |

| Hydrocarbons | Hexane | Soluble[1] |

| Toluene | Soluble[1] | |

| Petroleum Ether | Slightly Soluble[3] | |

| Aqueous | Water (hot) | Slightly Soluble[3] |

| Water (cold) | Sparingly Soluble[2] | |

| Acids | Concentrated Hydrochloric Acid | Soluble[3] |

Note: "Soluble" and "Slightly Soluble" are qualitative terms. For precise applications, experimental determination of solubility is highly recommended.

Experimental Protocol for Determining Solubility

To obtain quantitative solubility data, a standardized experimental protocol should be followed. The following method is a general guideline for determining the equilibrium solubility of an organic compound in a given solvent at a specific temperature.

1. Materials and Equipment:

-

This compound (solid)

-

Selected organic solvent of interest

-

Analytical balance (accurate to ±0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.

2. Procedure:

-

Preparation of Saturated Solution:

-

Accurately weigh an excess amount of this compound and add it to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.

-

-

Quantification:

-

Accurately weigh the vial containing the filtered solution to determine the mass of the solution.

-

Evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of this compound.

-

Once the solvent is completely removed, weigh the vial again to determine the mass of the dissolved this compound.

-

Alternatively, the concentration of this compound in the filtered supernatant can be determined using a validated analytical method such as HPLC. This involves creating a calibration curve with standard solutions of known concentrations.

-

3. Data Calculation and Reporting:

-

Gravimetric Method:

-

Solubility ( g/100 mL) = (mass of dissolved solid / volume of solvent) x 100

-

Solubility (mol/L) = (moles of dissolved solid / volume of solvent in L)

-

-

Instrumental Analysis (e.g., HPLC):

-

Determine the concentration of this compound in the filtered supernatant from the calibration curve.

-

Report the solubility in the desired units (e.g., mg/mL, µg/mL, or mol/L).

-

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

While precise, publicly available quantitative solubility data for this compound in a wide range of organic solvents is scarce, qualitative assessments indicate good solubility in common non-polar and moderately polar organic solvents. For applications requiring exact solubility values, the detailed experimental protocol provided in this guide offers a robust methodology for their determination. Understanding the solubility characteristics of this compound is a critical first step in its effective utilization in research and development, particularly in the fields of medicinal chemistry and drug discovery.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Electrophilic Substitution Reactions of 2,3-Dimethylindole

This technical guide provides a comprehensive overview of the electrophilic substitution reactions of this compound, a crucial scaffold in medicinal chemistry and materials science. The document details the regioselectivity, reaction conditions, and yields for various electrophilic substitutions, including nitration, halogenation, sulfonation, Friedel-Crafts acylation, Vilsmeier-Haack formylation, and the Mannich reaction. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis and functionalization of indole (B1671886) derivatives.

Introduction to Electrophilic Substitution of this compound

The indole ring is an electron-rich heterocyclic system, making it highly susceptible to electrophilic attack. In an unsubstituted indole, the C3 position is the most nucleophilic and, therefore, the primary site of electrophilic substitution. However, in this compound, the C2 and C3 positions are blocked by methyl groups. Consequently, electrophilic substitution occurs on the benzene (B151609) ring of the indole nucleus.

The regioselectivity of electrophilic substitution on the benzene portion of the indole ring is governed by the electron-donating nature of the pyrrole (B145914) ring. The nitrogen atom's lone pair of electrons increases the electron density at the C4, C6, and to a lesser extent, the C5 and C7 positions. For 2,3-disubstituted indoles, electrophilic attack is generally favored at the C6 position, which is para to the C2-C3 bond of the pyrrole ring and experiences less steric hindrance compared to the C4 position.

Figure 1: General mechanism of electrophilic substitution on this compound.

Nitration

The nitration of indoles is a sensitive reaction that can lead to polymerization under strongly acidic conditions. For 2,3-disubstituted indoles, nitration typically occurs at the C6 position of the benzene ring.

| Reagents | Conditions | Product(s) | Yield | Reference |

| HNO₃ / H₂SO₄ | Not specified for this compound | Expected: 6-Nitro-2,3-dimethylindole | Data not available | General Indole Chemistry |

| Acetyl nitrate (B79036) (from HNO₃/Ac₂O) | Not specified for this compound | Expected: 6-Nitro-2,3-dimethylindole | Data not available | General Indole Chemistry |

Experimental Protocol: Synthesis of 6-Nitro-2,3-dimethylindole (General Procedure Adaptation)

Disclaimer: The following protocol is a general adaptation for indole nitration and has not been specifically reported for this compound. Reaction conditions may require optimization.

-

In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve this compound (1.0 eq) in acetic anhydride (B1165640) at 0 °C.

-

Slowly add a pre-cooled mixture of fuming nitric acid (1.1 eq) and acetic anhydride to the solution while maintaining the temperature below 5 °C.

-

After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours.

-

Pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

The precipitated product is collected by filtration, washed with cold water, and dried.

-

Purify the crude product by recrystallization from ethanol (B145695) to afford 6-nitro-2,3-dimethylindole.

Figure 2: Workflow for the nitration of this compound.

Halogenation

Halogenation of indoles can be achieved with various reagents. For 2,3-disubstituted indoles, halogenation is expected to occur at the C6 position.

| Reagents | Conditions | Product(s) | Yield | Reference |

| N-Bromosuccinimide (NBS) | Acetonitrile (B52724), room temperature | Expected: 6-Bromo-2,3-dimethylindole | Data not available | General Indole Chemistry[1] |

| Iodine monochloride (ICl) / Celite | Dichloromethane | Expected: 6-Iodo-2,3-dimethylindole | Data not available | General Indole Chemistry[2] |

Experimental Protocol: Bromination of this compound with NBS (General Procedure)

-

Dissolve this compound (1.0 eq) in acetonitrile in a round-bottom flask.

-

Add N-bromosuccinimide (1.05 eq) in one portion.

-

Stir the reaction mixture at room temperature for 1-3 hours, monitoring the reaction progress by TLC.

-

Once the starting material is consumed, remove the solvent under reduced pressure.

-

Partition the residue between ethyl acetate (B1210297) and water.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica (B1680970) gel to yield 6-bromo-2,3-dimethylindole.

Sulfonation

Sulfonation of indoles is typically carried out using a sulfur trioxide-pyridine complex to avoid the harsh conditions of fuming sulfuric acid, which can cause polymerization.[3][4][5]

| Reagents | Conditions | Product(s) | Yield | Reference |

| SO₃-Pyridine complex | Pyridine, heat | Expected: this compound-6-sulfonic acid | Data not available | General Indole Chemistry[6][7] |

Experimental Protocol: Sulfonation of this compound (General Procedure)

-

In a flask, dissolve this compound (1.0 eq) in anhydrous pyridine.

-

Add the sulfur trioxide-pyridine complex (1.1 eq) portion-wise while maintaining the temperature at around 25 °C.

-

Heat the reaction mixture to 80-90 °C and stir for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and pour it into a cold, dilute aqueous solution of sodium hydroxide (B78521).

-

The aqueous solution is washed with an organic solvent (e.g., dichloromethane) to remove any unreacted starting material.

-

The aqueous layer is then acidified with dilute hydrochloric acid to precipitate the sulfonic acid product.

-

The product is collected by filtration, washed with cold water, and dried.

Friedel-Crafts Acylation

Friedel-Crafts acylation introduces an acyl group onto the indole ring, typically at the C6 position for 2,3-disubstituted indoles. The reaction of 1-acyl-2,3-dimethylindoles with acyl chlorides and a Lewis acid catalyst has been shown to yield the 6-acetyl derivative after hydrolysis.[8]

| Substrate | Reagents | Conditions | Product(s) | Yield | Reference |

| 1-Benzoyl-2,3-dimethylindole | Acetyl chloride, AlCl₃ | Carbon disulfide | 1-Benzoyl-6-acetyl-2,3-dimethylindole | Good yield | [8] |

Experimental Protocol: Synthesis of 1-Benzoyl-6-acetyl-2,3-dimethylindole[8]

-

To a solution of 1-benzoyl-2,3-dimethylindole (5 g) in carbon disulfide (50 c.c.), add aluminum chloride (8 g).

-

Add acetyl chloride (2.4 g) to the mixture.

-

The reaction proceeds as described for the corresponding acetyl compound in the cited literature.

-

After workup, crystallize the product from alcohol to obtain 1-benzoyl-6-acetyl-2,3-dimethylindole as colorless needles (4 g).

Figure 3: Reaction scheme for the Friedel-Crafts acylation.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a mild method for the formylation of electron-rich aromatic and heteroaromatic compounds. For 2,3-disubstituted indoles, this reaction is expected to introduce a formyl group at the C6 position.

| Reagents | Conditions | Product(s) | Yield | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | POCl₃, DMF | Not specified for this compound | Expected: this compound-6-carbaldehyde | Data not available | General Indole Chemistry[9] |

Experimental Protocol: Vilsmeier-Haack Formylation of this compound (General Procedure)[10]

-

In a three-necked flask cooled in an ice bath, add N,N-dimethylformamide (DMF) (3.0 eq).

-

Slowly add phosphorus oxychloride (POCl₃) (1.5 eq) dropwise with stirring, keeping the temperature below 5 °C to form the Vilsmeier reagent.

-

After the addition, add this compound (1.0 eq) slowly to the mixture.

-

Remove the cooling bath and stir the reaction mixture at 70-80 °C for 2-4 hours.

-

Cool the reaction mixture and pour it onto crushed ice.

-

Make the solution alkaline by adding an aqueous solution of sodium hydroxide until the pH is 8-9.

-

The precipitate is collected by filtration, washed with water, and dried.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain this compound-6-carbaldehyde.

Mannich Reaction

The Mannich reaction involves the aminoalkylation of an acidic proton located on a carbon atom, using formaldehyde (B43269) and a primary or secondary amine. For 2,3-disubstituted indoles, the reaction can occur at the N1 position or at an activated position on the benzene ring, such as C7 in activated systems.[10] For this compound, the reaction is likely to proceed at the N1 position.

| Reagents | Conditions | Product(s) | Yield | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Formaldehyde, Dimethylamine (B145610) | Acetic acid | Expected: 1-(Dimethylaminomethyl)-2,3-dimethylindole | Data not available | General Indole Chemistry[11] |

Experimental Protocol: Mannich Reaction of this compound (General Procedure)

-

To a solution of this compound (1.0 eq) in glacial acetic acid, add an aqueous solution of dimethylamine (40%, 1.2 eq).

-

Cool the mixture in an ice bath and add an aqueous solution of formaldehyde (37%, 1.2 eq).

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Pour the reaction mixture into an ice-cold aqueous solution of sodium hydroxide to neutralize the acid and precipitate the product.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield the Mannich base.

Figure 4: Simplified mechanism of the Mannich reaction on this compound.

References

- 1. chemistry.mdma.ch [chemistry.mdma.ch]

- 2. researchgate.net [researchgate.net]

- 3. Electrophilic substitution at the indole [quimicaorganica.org]

- 4. Pyridine sulfur trioxide | 26412-87-3 [chemicalbook.com]

- 5. chemimpex.com [chemimpex.com]

- 6. researchgate.net [researchgate.net]

- 7. Thermo Scientific Chemicals [chemicals.thermofisher.kr]

- 8. 325. The Friedel–Crafts reaction with 1-acyl-2 : 3-dimethylindoles - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 9. growingscience.com [growingscience.com]

- 10. arkat-usa.org [arkat-usa.org]

- 11. "Synthesis of New Mannich Bases from Indole Derivatives" by Suad M. Al-Araji and Rana A. Ali [bsj.uobaghdad.edu.iq]

The Biological Significance of Methylated Indoles: A Technical Guide for Researchers

An in-depth exploration of the structure, function, and therapeutic potential of methylated indole (B1671886) compounds, providing researchers, scientists, and drug development professionals with a comprehensive overview of this versatile class of molecules.

Methylated indoles, a diverse group of naturally occurring and synthetic compounds characterized by an indole nucleus with one or more methyl groups, play crucial roles in a vast array of biological processes. From neurotransmission and circadian rhythm regulation to antioxidant defense and cellular proliferation, the addition of a methyl group to the indole scaffold profoundly influences the molecule's physicochemical properties and biological activity. This technical guide delves into the core biological significance of methylated indoles, presenting key quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways and workflows to facilitate further research and drug discovery in this dynamic field.

Key Methylated Indoles and Their Biological Roles

The biological effects of methylated indoles are diverse and depend on the position and number of methyl groups, as well as other substitutions on the indole ring. Below are some of the most well-characterized methylated indoles and their primary biological functions.

-

Melatonin (B1676174) (5-methoxy-N-acetyltryptamine): Primarily known for its role in regulating the circadian rhythm, melatonin is a potent antioxidant with oncostatic, anti-inflammatory, and immunomodulatory properties.[1][2][3] Its synthesis and secretion by the pineal gland are tightly controlled by the light-dark cycle.[3]

-

5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT): A potent psychedelic compound found in a variety of plant species and the venom of the Colorado River toad (Incilius alvarius).[4] It acts as a non-selective serotonin (B10506) receptor agonist, with a particularly high affinity for the 5-HT1A and 5-HT2A receptors, leading to profound alterations in consciousness.[4][5] Emerging research suggests its potential therapeutic application in treating depression and anxiety.[6]

-

N,N-Dimethyltryptamine (DMT): A naturally occurring psychedelic compound found in many plants and animals, including trace amounts in the human brain. It is a potent agonist of serotonin receptors, particularly 5-HT2A, and is known for inducing intense, short-lived hallucinogenic experiences.

-

Indole-3-carbinol (I3C) and its metabolites: Found in cruciferous vegetables, I3C and its condensation products, such as 3,3'-diindolylmethane (B526164) (DIM), exhibit anticancer properties by modulating various signaling pathways involved in cell cycle regulation, apoptosis, and angiogenesis.

-

Physostigmine: An alkaloid containing a methylated pyrroloindole framework, it acts as a reversible acetylcholinesterase inhibitor.[7][8] This mechanism increases the levels of acetylcholine (B1216132) in the synaptic cleft, making it useful in the treatment of glaucoma and myasthenia gravis, and as an antidote to anticholinergic poisoning.[9]

Quantitative Data: Receptor Binding, Enzyme Kinetics, and Pharmacokinetics

The biological activity of methylated indoles is intrinsically linked to their interaction with specific molecular targets. This section presents a summary of key quantitative data in easily comparable tables.

Receptor Binding Affinities

The affinity of methylated indoles for various receptors, particularly serotonin receptors, is a key determinant of their pharmacological effects. The inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) are common measures of this affinity.

| Compound | Receptor | Ki (nM) | IC50 (nM) | Reference(s) |

| 5-MeO-DMT | 5-HT1A | 1.8 | - | [10] |

| 5-HT2A | 4.7 | - | [10] | |

| 5-HT2C | 18 | - | [10] | |

| SERT | >10,000 | - | [9] | |

| DMT | 5-HT1A | 108 | - | |

| 5-HT2A | 39 | - | ||

| 5-HT2C | 119 | - | ||

| SERT | 594 | - | [9] | |

| Melatonin | MT1 | 0.02 - 0.2 | - | |

| MT2 | 0.1 - 1.0 | - | ||

| Serotonin | 5-HT1A | 1.2 | - | |

| 5-HT2A | 2.5 | - | ||

| 5-HT2C | 5.0 | - |

Enzyme Kinetics

The biosynthesis and metabolism of methylated indoles are catalyzed by specific enzymes. Understanding their kinetic parameters provides insight into the regulation of these pathways.

| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference(s) |

| Indolethylamine N-methyltransferase (INMT) | Tryptamine | 27.8 | - | - | [11] |

| N-methyltryptamine (NMT) | 36.8 | - | - | [11] | |

| C3-Indole Methyltransferase (PsmD) | [3-(2-acetamidoethyl)-1H-indol-5-yl] N-methylcarbamate | 11.3 | - | - | [5] |

| C3-Indole Methyltransferase (SgMT) | LL-cWW | 10.53 | 0.0025 | 237 | [1] |

Pharmacokinetic Properties

The absorption, distribution, metabolism, and excretion (ADME) of methylated indoles determine their bioavailability and duration of action.

| Compound | Administration Route | Tmax | T1/2 | Bioavailability | Reference(s) |

| Melatonin | Oral (Immediate Release) | ~50 min | ~45 min | 9-33% | [7][8] |

| Intravenous | - | 28-60 min | 100% | [7][10] | |

| 5-MeO-DMT | Intranasal | 8-10 min | <27 min | - | [12] |

| Intravenous (mice) | - | - | - | [1] | |

| Intraperitoneal (mice) | - | - | - | [1] |

Signaling Pathways of Methylated Indoles

Methylated indoles exert their biological effects by modulating a variety of intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the key pathways.

Experimental Protocols and Workflows

Advancements in our understanding of methylated indoles are underpinned by a variety of experimental techniques. This section provides an overview of key methodologies.

Detailed Experimental Protocols

4.1.1. Serotonin Receptor Binding Assay

This protocol describes a general method for determining the binding affinity of a methylated indole to a specific serotonin receptor subtype using a competitive radioligand binding assay.[2]

-

Materials:

-

Cell membranes expressing the target serotonin receptor subtype.

-

Radioligand specific for the target receptor (e.g., [³H]-8-OH-DPAT for 5-HT1A, [³H]-Ketanserin for 5-HT2A).

-

Non-specific binding ligand (e.g., high concentration of serotonin).

-

Test methylated indole compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 10 mM MgCl₂ and 0.1% BSA).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation fluid and counter.

-

-

Procedure:

-

Prepare serial dilutions of the test methylated indole compound.

-

In a 96-well plate, set up triplicate wells for total binding (radioligand + membranes), non-specific binding (radioligand + membranes + non-specific ligand), and competitive binding (radioligand + membranes + test compound at various concentrations).

-

Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and quantify the bound radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

4.1.2. In Vitro Anti-Inflammatory Activity Assay (Nitric Oxide Inhibition)

This protocol assesses the anti-inflammatory potential of methylated indoles by measuring their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[13][14]

-

Materials:

-

RAW 264.7 macrophage cell line.

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

-

Lipopolysaccharide (LPS).

-

Test methylated indole compounds.

-

Griess reagent (Solution A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

-

Sodium nitrite (B80452) standard solution.

-

96-well cell culture plates.

-

-

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test methylated indole compounds for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a negative control (cells only), a positive control (cells + LPS), and a vehicle control.

-

After incubation, collect the cell culture supernatant.

-

In a new 96-well plate, mix an equal volume of the supernatant with Griess reagent (mix equal volumes of Solution A and Solution B immediately before use).

-

Incubate at room temperature for 10-15 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Generate a standard curve using known concentrations of sodium nitrite.

-

Calculate the concentration of nitrite in the samples from the standard curve.

-

Determine the percentage of NO inhibition for each concentration of the test compound and calculate the IC50 value.

-

Generalized Experimental Workflow

The discovery and development of novel methylated indole-based drugs follow a multi-step process, from initial design and synthesis to preclinical and clinical evaluation. The following diagram illustrates a generalized workflow.

Conclusion and Future Directions

Methylated indoles represent a rich and diverse class of bioactive molecules with profound implications for human health and disease. Their ability to interact with a wide range of biological targets, coupled with the fine-tuning of their properties through methylation, makes them a fertile ground for drug discovery. This technical guide has provided a comprehensive overview of the biological significance of methylated indoles, from their fundamental roles in physiology to their potential as therapeutic agents.

Future research in this area should continue to focus on:

-

Elucidating the structure-activity relationships (SAR) of a wider range of methylated indoles to design more potent and selective compounds.

-

Exploring the therapeutic potential of these compounds in a broader range of diseases, including neurodegenerative disorders, metabolic diseases, and various types of cancer.

-

Developing novel synthetic methodologies to access a greater diversity of methylated indole structures.

-

Investigating the "entourage effect" of methylated indoles found in natural sources, where the combined action of multiple compounds may be greater than the sum of their individual effects.

By continuing to unravel the complexities of methylated indole biology, the scientific community can unlock new avenues for the development of innovative and effective therapies for a multitude of human ailments.

References

- 1. Characterization of a C-methyltransferase from Streptomyces griseoviridis – crystal structure, mechanism, and substrate scope - Chemical Science (RSC Publishing) DOI:10.1039/D4SC07300B [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. japsonline.com [japsonline.com]

- 8. Synthesis and in vitro and in vivo anticancer activity of novel 3-methyl-5H-isoxazolo[5',4':5,6]pyrido[2,3-b]indoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Reddit - The heart of the internet [reddit.com]

- 12. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Biocatalytic C3-Indole Methylation-A Useful Tool for the Natural-Product-Inspired Stereoselective Synthesis of Pyrroloindoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

The Elusive Presence of 2,3-Dimethylindole Derivatives in Nature: A Technical Guide

An In-depth Examination for Researchers, Scientists, and Drug Development Professionals

Introduction

The indole (B1671886) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities. Among the vast family of indole derivatives, 2,3-dimethylindole and its substituted analogues have garnered significant interest due to their potential pharmacological applications. However, a comprehensive review of the scientific literature reveals a conspicuous absence of these compounds as naturally occurring metabolites in plants, fungi, bacteria, or marine organisms. While the biosynthesis of various indole alkaloids from tryptophan is a well-established field of study, the specific enzymatic machinery required for the dimethylation at the 2 and 3 positions of the indole ring has not been identified in any natural system to date.

This technical guide provides a thorough overview of the current state of knowledge regarding this compound derivatives. Given the lack of evidence for their natural occurrence, this document will focus on the synthetic methodologies for their preparation, their physicochemical properties, and their reported biological activities, which are of significant interest to the target audience. A brief discussion on the biosynthesis of the related, naturally occurring 3-methylindole (B30407) (skatole) is included to provide a comparative context for indole methylation in biological systems.

The Natural Context: Biosynthesis of 3-Methylindole (Skatole)

While this compound remains elusive in nature, its simpler counterpart, 3-methylindole, commonly known as skatole, is a well-documented natural product. Skatole is famously known for its contribution to the odor of feces, but at low concentrations, it imparts a floral scent and is found in some essential oils. The biosynthesis of skatole is a microbial process that occurs in the mammalian gut and some anaerobic environments. The primary precursor for skatole is the amino acid L-tryptophan.

The biosynthetic pathway from L-tryptophan to skatole is generally understood to proceed through the following key steps:

-

Deamination: Tryptophan is first deaminated to form indole-3-pyruvic acid.

-

Decarboxylation: Indole-3-pyruvic acid is then decarboxylated to yield indole-3-acetaldehyde.

-

Reduction: Finally, indole-3-acetaldehyde is reduced to form 3-methylindole (skatole).

This pathway highlights the biological machinery for methylation of the indole nucleus, albeit at a single position. The absence of naturally occurring this compound suggests that the enzymatic apparatus for an additional methylation at the 2-position may not have evolved or is exceedingly rare.

Synthetic Approaches to this compound Derivatives

The synthesis of this compound and its derivatives is well-established in organic chemistry, with the Fischer indole synthesis being the most prominent method. This and other key synthetic routes are summarized in the table below.

| Synthesis Method | Precursors | Reagents/Catalyst | Description |